1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide

Epigenetics HDAC Inhibition GPCR Pharmacology

Researchers developing HDAC2 enzymatic or ADORA1 binding assays often struggle with inconsistent potency data from unvalidated compounds. This azetidine carboxamide derivative solves that problem: - HDAC2 IC50 = 205 nM (recombinant human) - standardize fluorescence-based deacetylation protocols - ADORA1 Ki = 3.5 nM - calibrate competitive GPCR binding assays with high-affinity reference ligand - Dual-target profile enables investigation of epigenetic-GPCR signaling crosstalk Supplied as dry powder; verified by PubChem CID 71785411 and ChEMBL-ID CHEMBL3439734 for analytical method development.

Molecular Formula C18H15FN2O4
Molecular Weight 342.326
CAS No. 1396845-76-3
Cat. No. B2754497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide
CAS1396845-76-3
Molecular FormulaC18H15FN2O4
Molecular Weight342.326
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4F
InChIInChI=1S/C18H15FN2O4/c19-13-3-1-2-4-14(13)20-17(22)12-8-21(9-12)18(23)11-5-6-15-16(7-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22)
InChIKeyLOQIVUDMGQSVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide: Baseline Identity and Database Profile for Procurement


1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide (CAS 1396845-76-3) is a synthetic small molecule classified as an azetidine carboxamide derivative incorporating a 1,3-benzodioxole moiety [1]. Its identity is confirmed by its PubChem CID 71785411 and ChEMBL-ID CHEMBL3439734, establishing its presence in curated bioactive compound databases [1]. The compound has a molecular weight of 342.3 g/mol and a molecular formula of C18H15FN2O4.

Why Substituting 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide with a Generic In-Class Analog Risks Assay Failure


While the 1,3-benzodioxole-5-carbonyl-azetidine-3-carboxamide scaffold is common to a class of bioactive molecules, simple substitution at the aniline position is not pharmacologically conservative. Based on curated bioactivity annotations, this specific N-(2-fluorophenyl) derivative exhibits inhibitory activity against both Histone Deacetylase 2 (HDAC2) and the Adenosine A1 Receptor (ADORA1) [1]. This dual-target profile is highly sensitive to the ortho-fluorine substitution pattern, meaning close analogs with altered halogen positions (e.g., 3-fluorophenyl or 4-fluorophenyl) or absent the benzodioxole group cannot be assumed to maintain either target engagement or the specific potency ratio, necessitating lot-specific validation rather than generic interchange.

Quantitative Differentiation Evidence for 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide Against In-Class Comparators


Dual-Target Engagement Profile: HDAC2 and Adenosine A1 Receptor Inhibition

This compound is annotated with dual-target bioactivity, showing inhibitory activity against HDAC2 (IC50 = 205 nM) and adenosine A1 receptor (Ki = 3.5 nM). Most in-class benzodioxole-azetidine analogs lack public annotation for this specific dual-profile, establishing a unique occupancy fingerprint for this compound [1].

Epigenetics HDAC Inhibition GPCR Pharmacology

HDAC2 Inhibitory Potency: Quantified IC50 Value

The compound demonstrates an IC50 of 205 nM against recombinant human HDAC2. This value is derived from a specific enzymatic assay measuring deacetylation of a fluorogenic substrate. The presence of a quantifiable IC50 provides a baseline for batch-to-batch activity verification, unlike analogs where no such data is publicly available [1].

Epigenetics HDAC Inhibitor Enzyme Assay

Adenosine A1 Receptor Binding Affinity: Sub-4 nM Ki

Radioligand displacement assays reveal a Ki of 3.5 nM for the human adenosine A1 receptor (ADORA1) expressed in CHO cell membranes. This sub-4 nM affinity is a specific quantitative parameter that can be used to benchmark this compound against other azetidine-based ligands, many of which lack published affinity data for this receptor [1].

GPCR Radioligand Binding Adenosine Receptor

Chemical Structure Identity and Purity Benchmarks via Curated Database Entry

The compound's presence in PubChem (CID 71785411) with a defined InChI Key (LOQIVUDMGQSVDT-UHFFFAOYSA-N) and ChEMBL-ID (CHEMBL3439734) provides a verifiable structural identity benchmark. This allows for analytical confirmation using standard techniques (e.g., LC-MS, 1H-NMR) against deposited data, whereas many close analogs from non-curated sources lack such reference identifiers, complicating incoming quality control [1].

Cheminformatics Quality Control Structural Confirmation

Recommended Research Applications for 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide Based on Quantitative Evidence


HDAC2 Inhibitor Screening and Assay Validation

With a defined IC50 of 205 nM against recombinant human HDAC2, this compound serves as a benchmark tool for validating HDAC2 enzymatic assays. Its quantifiable potency allows researchers to standardize fluorescence-based deacetylation protocols and compare newly synthesized azetidine derivatives against a characterized reference point [1].

Adenosine A1 Receptor (ADORA1) Radioligand Binding Studies

The confirmed Ki of 3.5 nM at the human ADORA1 receptor supports its use as a reference ligand in competitive binding assays. This is particularly relevant for laboratories studying GPCR-ligand interactions or screening for novel adenosine receptor modulators, where a high-affinity, well-characterized tool compound is essential for assay calibration [1].

Dual-Target Pharmacological Profiling in Epigenetics and Neurosignaling

For research programs exploring the intersection of epigenetic modulation and GPCR signaling, this compound's dual activity (HDAC2 and ADORA1) provides a unique pharmacological probe. Its profile can be leveraged to investigate synergistic effects between histone deacetylation and adenosine receptor pathways, a hypothesis that cannot be tested with single-target analogs [1].

Analytical Chemistry Reference Standard for Azetidine Carboxamide Identification

The compound's fully resolved chemical identifiers (PubChem CID 71785411, ChEMBL-ID CHEMBL3439734, and unique InChI Key) establish it as a reliable reference standard for analytical method development. Laboratories can use these identifiers to confirm the identity of this specific azetidine carboxamide scaffold in complex mixtures via HPLC or mass spectrometry, a utility not guaranteed with poorly characterized analogs [1].

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